Direct Benzodioxole–Urea Attachment vs. Methylene Spacer: Predicted Metabolic Stability Advantage
CAS 894007-94-4 lacks the methylene linker that is present in the widely available analog 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 887465-56-7) . This structural difference reduces the number of rotatable bonds from 5 to 4. In silico profiling using SwissADME [1] predicts that the direct-linked compound is a non-substrate for CYP2D6, whereas the methylene-bridged comparator is flagged as a potential CYP2D6 substrate, suggesting a tangible difference in metabolic liability.
| Evidence Dimension | Number of rotatable bonds and predicted CYP2D6 substrate liability |
|---|---|
| Target Compound Data | 4 rotatable bonds; predicted CYP2D6 substrate: No |
| Comparator Or Baseline | CAS 887465-56-7 (methylene-linked analog): 5 rotatable bonds; predicted CYP2D6 substrate: Yes |
| Quantified Difference | Δ rotatable bonds = 1; qualitative difference in CYP2D6 substrate classification |
| Conditions | In silico prediction using SwissADME (Daina et al., 2017); SMILES inputs sourced from Chemenu product pages. |
Why This Matters
A compound flagged as a CYP2D6 substrate may exhibit higher hepatic clearance, potentially leading to shorter half-life and reduced exposure in vivo; researchers seeking metabolic stability should avoid the methylene-linked surrogate.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. Available at: https://www.nature.com/articles/srep42717 View Source
